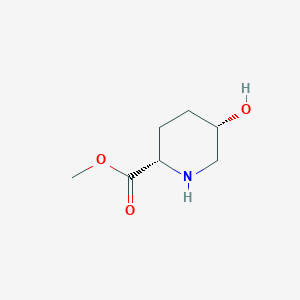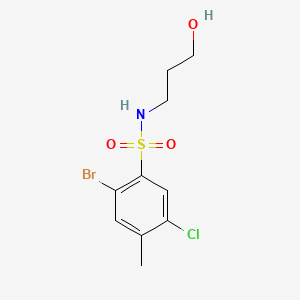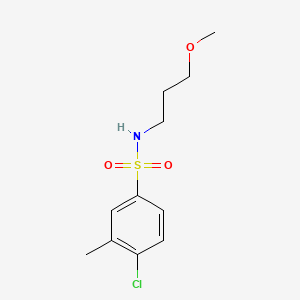
Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether
Übersicht
Beschreibung
“Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether” is a chemical compound with the CAS Registry Number: 166736-08-9 . It is also known as PEG/PPG propylheptyl ether .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-propylheptyl alcohol with ethylene oxide and propylene oxide .Physical And Chemical Properties Analysis
This compound appears as a liquid to solid form . Its solubility ranges from insoluble to soluble in water, and this solubility is related to the EO/PO number . It is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Ring-Opening Polymerization (ROP) of Oxirane Derivatives : Oxirane derivatives are used in ROP to create polyethers containing oxirane rings in the side chain, achieving high molecular weights in certain conditions (Iwasa et al., 2008).
Enzymatic Polymerization of Oxiranes : Oxiranes can be copolymerized with dicarboxylic anhydrides using enzymes to produce polyesters containing ether linkages. This method also allows for homopolymerization and copolymerization of oxiranes, producing corresponding polyethers (Soeda et al., 2002).
Anionic Polymerization of Oxiranes : Using potassium salt-crown ether systems, oxiranes can be polymerized anionically, resulting in polyethers with specific functional groups at the chain ends. This process, however, results in polymers with wide molecular weight distributions (Koinuma et al., 1982).
Photoinitiated Polymerization of Oxiranes : Substituted vinyl bromides can serve as photoinitiators for cationic polymerizations of oxiranes, enabling UV-light-induced polymerization of various monomers (Johnen et al., 1993).
Polymerization in Aqueous Environments : Research into the stability of silorane-based monomers, which include oxirane functionality, in aqueous systems has shown their suitability for dental applications, demonstrating stability and insolubility in biological fluid simulants (Eick et al., 2006).
Polymerization-Induced Self-Assembly (PISA) : The use of glycidyl methacrylate in PISA and subsequent in situ crosslinking of nanoparticles demonstrates the versatility of oxirane-containing systems in polymer science (Wang et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyloxirane;oxirane;2-propylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O.C3H6O.C2H4O/c1-3-5-6-8-10(9-11)7-4-2;1-3-2-4-3;1-2-3-1/h10-11H,3-9H2,1-2H3;3H,2H2,1H3;1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELDGOLMOICKDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC)CO.CC1CO1.C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
166736-08-9 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166736-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
260.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 156594149 | |
CAS RN |
166736-08-9 | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Oxirane, 2-methyl-, polymer with oxirane, mono(2-propylheptyl) ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(4-bromo-3-methoxyphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B1170936.png)

